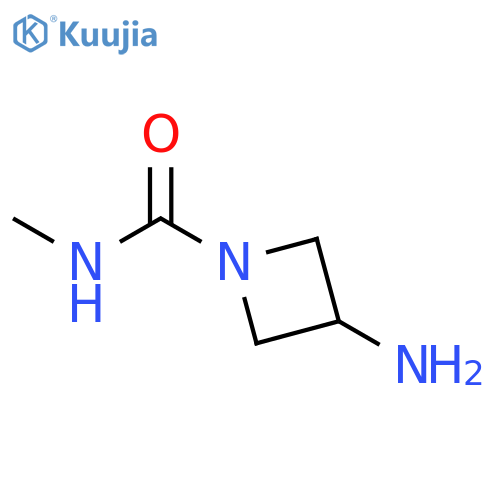Cas no 1556780-54-1 (3-amino-N-methylazetidine-1-carboxamide)

1556780-54-1 structure
商品名:3-amino-N-methylazetidine-1-carboxamide
CAS番号:1556780-54-1
MF:C5H11N3O
メガワット:129.160340547562
MDL:MFCD24262850
CID:5237838
PubChem ID:81908858
3-amino-N-methylazetidine-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-Azetidinecarboxamide, 3-amino-N-methyl-
- 3-amino-N-methylazetidine-1-carboxamide
-
- MDL: MFCD24262850
- インチ: 1S/C5H11N3O/c1-7-5(9)8-2-4(6)3-8/h4H,2-3,6H2,1H3,(H,7,9)
- InChIKey: OKWCNWNXSOLSSA-UHFFFAOYSA-N
- ほほえんだ: N1(C(NC)=O)CC(N)C1
3-amino-N-methylazetidine-1-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-305063-0.5g |
3-amino-N-methylazetidine-1-carboxamide |
1556780-54-1 | 95.0% | 0.5g |
$271.0 | 2025-03-19 | |
| Enamine | EN300-305063-1g |
3-amino-N-methylazetidine-1-carboxamide |
1556780-54-1 | 1g |
$371.0 | 2023-09-05 | ||
| Enamine | EN300-305063-0.05g |
3-amino-N-methylazetidine-1-carboxamide |
1556780-54-1 | 95.0% | 0.05g |
$66.0 | 2025-03-19 | |
| Enamine | EN300-305063-0.1g |
3-amino-N-methylazetidine-1-carboxamide |
1556780-54-1 | 95.0% | 0.1g |
$98.0 | 2025-03-19 | |
| Enamine | EN300-305063-10.0g |
3-amino-N-methylazetidine-1-carboxamide |
1556780-54-1 | 95.0% | 10.0g |
$1593.0 | 2025-03-19 | |
| Enamine | EN300-305063-0.25g |
3-amino-N-methylazetidine-1-carboxamide |
1556780-54-1 | 95.0% | 0.25g |
$142.0 | 2025-03-19 | |
| Enamine | EN300-305063-1.0g |
3-amino-N-methylazetidine-1-carboxamide |
1556780-54-1 | 95.0% | 1.0g |
$371.0 | 2025-03-19 | |
| Enamine | EN300-305063-10g |
3-amino-N-methylazetidine-1-carboxamide |
1556780-54-1 | 10g |
$1593.0 | 2023-09-05 | ||
| Enamine | EN300-305063-2.5g |
3-amino-N-methylazetidine-1-carboxamide |
1556780-54-1 | 95.0% | 2.5g |
$726.0 | 2025-03-19 | |
| Enamine | EN300-305063-5.0g |
3-amino-N-methylazetidine-1-carboxamide |
1556780-54-1 | 95.0% | 5.0g |
$1075.0 | 2025-03-19 |
3-amino-N-methylazetidine-1-carboxamide 関連文献
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
1556780-54-1 (3-amino-N-methylazetidine-1-carboxamide) 関連製品
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
